molecular formula C15H14O2 B1268031 2'-Benzyloxyacetophenone CAS No. 31165-67-0

2'-Benzyloxyacetophenone

Cat. No.: B1268031
CAS No.: 31165-67-0
M. Wt: 226.27 g/mol
InChI Key: ZJABPUSDYOXUKS-UHFFFAOYSA-N
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Description

2’-Benzyloxyacetophenone, also known as 2-(Benzyloxy)-1-phenylethanone, is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of a benzyloxy group attached to the acetophenone structure, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Benzyloxyacetophenone can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyacetophenone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 2’-Benzyloxyacetophenone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’-Benzyloxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acids, while reduction can produce alcohols .

Scientific Research Applications

2’-Benzyloxyacetophenone has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2’-Benzyloxyacetophenone involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, it may bind to the active site of enzymes, blocking their activity. The benzyloxy group can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Uniqueness: 2’-Benzyloxyacetophenone is unique due to its benzyloxy group, which provides enhanced reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .

Properties

IUPAC Name

1-(2-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJABPUSDYOXUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334376
Record name 2'-Benzyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31165-67-0
Record name 2'-Benzyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(benzyloxy)phenyl]ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2′-hydroxyacetophenone (68.1 g, 0.500 mol), benzylbromide (94.1 g, 0.550 mol) and K2CO3 (103 g, 0.750 mol) in acetone (1.0 L) was heated at reflux, and the stirring was continued overnight. After cooled to room temperature, the mixture was concentrated under reduced pressure. The residue was diluted with water, and extracted with ethyl acetate. The separated organic phase was washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude product was purified by distillation under reduced pressure to give 1-[2-(benzyloxy)phenyl]ethanone as a colorless oil. (100 g, yield; 88%)
Quantity
68.1 g
Type
reactant
Reaction Step One
Quantity
94.1 g
Type
reactant
Reaction Step One
Name
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cold (0° C.) solution of 3-benzyloxypicolinonitrile (2.50 g, 11.9 mmmol) in tetrahydrofuran (100 mL) was added dropwise 0.92M methyl magnesium bromide in tetrahydrofuran (150 mL, 138 mmol). The mixture was stirred at 0° C. for 30 minutes and then at room temperature for 4 hrs. The reaction mixture was poured into water (2000 mL) and acidified with 10% sulfuric acid (500 mL). After being stirred for 30 min, the reaction mixture was poured into saturate aqueous NaHCO3 solution slowly and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na2SO4, filtrated, and evaporated. The residue was purified by column chromatography on silica gel (ethyl acetate/n-hexane=1/3) to give 1-(2-benzyloxy-phenyl)-ethanone as a colorless oil (2.49 g, yield; 92%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1-(2-hydroxy-phenyl)-ethanone (5 g, 0.03672 mole) in DMF (75 mL) was added NaH (60% w/w dispersion in oil) (1.66 g, 0.0416 mole) and the resulting mixture was stirred at ambient temperature for 15 minutes. Benzyl bromide (7.23 g, 0.0422 mole) was then added and the mixture as stirred for an additional 4 hours. The reaction mixture was then quenched with cold aqueous NH4Cl solution and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with water, brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 8.4 g (100%) of 1-(2-benzyloxy-phenyl)-ethanone. LCMS: 227.1 (M+1)+, 84.14%. To a mixture of THF (200 mL) and NaH (60% w/w dispersion in oil) (4.4 g, 0.11 mole) cooled to 0° C. was added diethyl oxalate (10.73 g, 0.07345 mole). The resulting mixture was heated to reflux for 15 minutes. After cooing to ambient temperature, 1-(2-benzyloxy-phenyl)-ethanone (8.3 g, 0.0376 mole) was added dropwise over a period of 45 minutes. The resulting mixture was heated to 55° C. for 30 minutes. The reaction mixture was then quenched with cold aqueous NH4Cl solution and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with water, brine solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (4% ethyl acetate in hexane) to afford 8.7 g (71%) of 4-(2-benzyloxy-phenyl)-2,4-dioxo-butyric acid ethyl ester. LCMS: 327.12 (M+1)+, 78.6%. A solution of 4-(2-benzyloxy-phenyl)-2,4-dioxo-butyric acid ethyl ester (3.75 g, 0.01149 mole), acetic acid (20 mL) and hydrazine hydrate (0.632 g, 0.01264 mole) was heated to reflux for 3 hours. The reaction mixture was then poured into iced water basified with saturated aqueous NaHCO3 solution and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 3.703 g (100%) of 5-(2-benzyloxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester. LCMS: 323.13 (M+1)+, 97.14%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
7.23 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2'-Benzyloxyacetophenone in organic synthesis, particularly in the context of the provided research papers?

A1: this compound serves as a crucial starting material in the synthesis of complex heterocyclic compounds, particularly chromone derivatives and pyrano[3,2-c][1]benzopyran-4-one. [, , ] These structures form the core of many naturally occurring compounds exhibiting a wide range of biological activities.

Q2: Can you elaborate on the synthesis of 2-(2-benzyloxybenzoyl)acetanilides from this compound as described in the research?

A2: The synthesis of 2-(2-benzyloxybenzoyl)acetanilides from this compound involves a reaction with aryl isocyanates in the presence of Sodium Hydride (NaH). [] Sodium Hydride acts as a strong base, deprotonating the alpha-carbon of this compound. This generates a nucleophilic enolate, which then attacks the electrophilic carbon of the isocyanate. The resulting intermediate undergoes rearrangement, followed by protonation, to yield the desired 2-(2-benzyloxybenzoyl)acetanilide.

Q3: Are there any reported advancements in the synthesis of this compound itself?

A3: While the provided research focuses on the applications of this compound, one study explores a novel approach for its synthesis using microwave irradiated solid–liquid phase transfer catalysis (MISL-PTC). [] This method offers potential advantages in terms of reaction rate and yield compared to conventional methods.

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